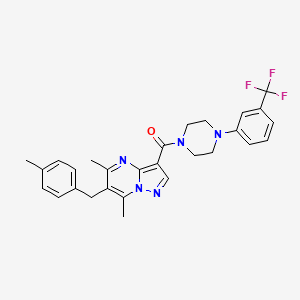

RUVBL1/2 ATPase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C28H28F3N5O |

|---|---|

Molecular Weight |

507.5 g/mol |

IUPAC Name |

[5,7-dimethyl-6-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |

InChI |

InChI=1S/C28H28F3N5O/c1-18-7-9-21(10-8-18)15-24-19(2)33-26-25(17-32-36(26)20(24)3)27(37)35-13-11-34(12-14-35)23-6-4-5-22(16-23)28(29,30)31/h4-10,16-17H,11-15H2,1-3H3 |

InChI Key |

DWMRUZCWNNNCJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=C(N3C(=C(C=N3)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)N=C2C)C |

Origin of Product |

United States |

Foundational & Exploratory

Biological Function and Therapeutic Targeting of RUVBL1/2 AAA+ ATPases

This guide serves as a technical deep-dive into the RUVBL1 (Pontin) and RUVBL2 (Reptin) AAA+ ATPases. It is designed for researchers investigating macromolecular assembly, chromatin remodeling, and therapeutic targeting in oncology.

Executive Summary: The Cellular Assembly Hub

RUVBL1 and RUVBL2 are highly conserved AAA+ (ATPases Associated with diverse cellular Activities) proteins that function not as independent enzymes, but as obligate hetero-oligomers. They form the structural and mechanical core of massive protein machineries, including the R2TP co-chaperone complex , INO80/SWR1 chromatin remodelers , and the TIP60/NuA4 acetyltransferase complex .

Their primary biological function is chaperoning macromolecular assembly . Unlike typical helicases that unwind DNA, the RUVBL1/2 heterohexamer acts as a scaffold and "molecular motor" that drives the maturation of PIKKs (e.g., mTOR, ATM, ATR) and the assembly of snoRNPs. In chromatin remodeling, they serve as a structural linchpin, anchoring the catalytic motors (e.g., Ino80) to nucleosomes.[1][2]

Structural Architecture & Mechanistic Action

2.1 The Heterohexameric Ring

The functional unit of RUVBL1/2 is a heterohexameric ring composed of alternating RUVBL1 and RUVBL2 subunits.[3][4][5] While early crystal structures showed dodecamers (double rings), cryo-EM studies of functional complexes (R2TP, INO80) predominantly reveal a single hexameric ring.

-

AAA+ Core: Contains the Walker A (ATP binding) and Walker B (hydrolysis) motifs. The arginine finger required for ATP hydrolysis is provided by the adjacent subunit, enforcing the obligate hetero-oligomeric nature.

-

Domain II (DII): A unique insertion domain containing an OB (Oligonucleotide/Oligosaccharide-Binding) fold.[5][6] This domain protrudes from the ATPase ring and acts as the primary docking site for cofactors (e.g., PIH1D1, RPAP3) and client proteins.

-

The "Gatekeeper" Mechanism: The ATPase activity is low in isolation. Access to the nucleotide-binding pocket is gated by the DII domains.[3] Binding of cofactors to DII induces conformational changes that unlock ATPase activity, coupling ATP hydrolysis to client remodeling.

The R2TP Complex: Chaperoning the PIKK Family

The R2TP complex (RUVBL1-RUVBL2-RPAP3-PIH1D1) is the specific adaptor that links the HSP90 chaperone machinery to specific clients, most notably the Phosphatidylinositol 3-Kinase-related Kinases (PIKKs).

3.1 Mechanism of Assembly

-

Client Recruitment: PIH1D1 recognizes specific phosphopeptide motifs (DpSDD/E) on client adaptors (e.g., TEL2 for PIKKs).

-

HSP90 Recruitment: RPAP3 (containing TPR domains) binds HSP90, bringing the chaperone machinery in proximity to the client.[3][7]

-

ATP-Driven Remodeling: The RUVBL1/2 ring provides the mechanical force (via ATP hydrolysis) required to stabilize or fold the massive PIKK complexes (mTOR, DNA-PKcs, ATM).

Diagram 1: R2TP-Mediated PIKK Assembly Pathway

Caption: The R2TP complex recruits HSP90 via RPAP3 and clients via PIH1D1. RUVBL1/2 utilizes ATP hydrolysis to drive the maturation of the client complex.

Chromatin Remodeling: INO80 and SWR1

In chromatin remodeling complexes, RUVBL1/2 play a structural rather than a catalytic DNA-translocating role.

-

Structural Linchpin: In the INO80 complex, the Ino80 ATPase subunit contains a large insertion domain that threads through the center of the RUVBL1/2 ring. This unique architecture suggests RUVBL1/2 acts as a stator or clamp, stabilizing the Ino80 motor as it slides nucleosomes.

-

Nucleosome Sliding: While RUVBL1/2 ATPase activity is not strictly required for the sliding activity of INO80 in vitro, it is essential for the assembly and stability of the complex in vivo.

Table 1: RUVBL1/2 Complexes and Functions

| Complex | Core Components | Primary Function | RUVBL1/2 Role |

| R2TP | RUVBL1/2, RPAP3, PIH1D1 | Assembly of PIKKs & snoRNPs | Chaperone motor; drives client maturation.[3] |

| INO80 | Ino80, RUVBL1/2, ARP5, IES2 | Nucleosome sliding, DNA repair | Structural scaffold; anchors Ino80 subunit.[4] |

| SWR1 | Swr1, RUVBL1/2, Swc2 | Histone H2A.Z exchange | Structural core; stabilizes the complex. |

| TIP60 (NuA4) | Tip60, RUVBL1/2, TRRAP | Histone Acetylation, DNA Repair | Scaffolding for HAT activity and ATM signaling. |

Oncology & Drug Discovery

RUVBL1/2 are overexpressed in hepatocellular carcinoma, breast cancer, and NSCLC. They are critical for the transcriptional activity of c-Myc (an oncogenic transcription factor) and

5.1 Therapeutic Targeting

Recent efforts have identified allosteric inhibitors that lock the RUVBL1/2 complex in a rigid, ATP-bound state, preventing the conformational changes necessary for chaperone function.

-

CB-6644: A selective, orally bioavailable inhibitor. It binds to an allosteric pocket at the interface of RUVBL1 and RUVBL2.

Experimental Protocols

Protocol A: Purification of Recombinant RUVBL1/2 Heterohexamer

Rationale: Individual subunits are unstable or aggregate. Co-expression is required for functional hexamer formation.

-

Cloning: Clone human RUVBL1 (His-tagged) and RUVBL2 (Strep-tagged or untagged) into a dual-expression vector (e.g., pETDuet-1) or co-transform compatible plasmids in E. coli BL21(DE3).

-

Expression: Grow to OD600 = 0.6, induce with 0.5 mM IPTG at 18°C overnight .

-

Note: Low temperature is critical for proper folding and ring assembly.

-

-

Lysis: Resuspend in Lysis Buffer (50 mM Tris pH 7.5, 300 mM NaCl, 10% Glycerol, 5 mM

-ME, 10 mM Imidazole, Protease Inhibitors). Sonicate. -

Affinity Step 1 (Ni-NTA): Load lysate. Wash with Lysis Buffer + 40 mM Imidazole. Elute with 300 mM Imidazole.

-

Affinity Step 2 (Strep-Tactin - Optional): If RUVBL2 is Strep-tagged, perform serial affinity to ensure only heteromers are isolated.

-

Size Exclusion Chromatography (SEC): Load onto a Superose 6 Increase 10/300 GL column equilibrated in Storage Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2, 1 mM DTT).

-

QC: The hexamer should elute at ~300 kDa. Collect peak fractions. Flash freeze.

-

Protocol B: NADH-Coupled ATPase Assay

Rationale: This continuous assay measures ADP production by coupling it to the oxidation of NADH (absorbance drop at 340 nm). It is self-validating as it monitors rate linearity.

Reagents:

-

Assay Buffer: 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl2.

-

Enzyme Mix: 2 mM PEP (Phosphoenolpyruvate), 0.3 mM NADH, 20 U/mL Pyruvate Kinase (PK), 20 U/mL Lactate Dehydrogenase (LDH).

-

Substrate: ATP (start with 2 mM).

Workflow:

-

Baseline: Mix 100 nM purified RUVBL1/2 complex with Assay Buffer and Enzyme Mix in a quartz cuvette or UV-transparent plate. Incubate 5 min at 37°C.

-

Initiation: Add ATP to start the reaction.

-

Measurement: Monitor A340 every 30 seconds for 30 minutes.

-

Calculation:

-

Validation Controls:

-

Negative Control: No protein (measures spontaneous ATP hydrolysis).

-

Dead Mutant: RUVBL1(E303Q)/RUVBL2(E300Q) (Walker B mutants) should show <5% activity.

-

Protocol C: Co-Immunoprecipitation for R2TP Assembly

Rationale: To verify the functional interaction between RUVBL1/2 and the R2TP cofactors in a cellular context.

-

Transfection: Transfect HEK293T cells with Flag-RUVBL1 and HA-PIH1D1.

-

Treatment: Treat cells with inhibitor (e.g., CB-6644 1

M) or vehicle for 6 hours. -

Lysis: Lyse in mild buffer (0.5% NP-40, 50 mM Tris pH 7.5, 150 mM NaCl, MgCl2, Phosphatase Inhibitors).

-

Critical: Include MgCl2/ATP in lysis buffer to stabilize the complex if studying ATP-dependent interactions.

-

-

Capture: Incubate with Anti-Flag M2 magnetic beads for 2 hours at 4°C.

-

Wash: 3x with Lysis Buffer (rapid washes to preserve transient interactions).

-

Elution & Western: Elute with 3xFlag peptide. Blot for HA (PIH1D1) and endogenous RPAP3/HSP90.

-

Result Interpretation: Inhibitors often stabilize the complex (trap it), leading to increased co-IP signal compared to transient turnover in WT.

-

Diagram 2: Experimental Workflow for Inhibitor Screening

Caption: Workflow for identifying RUVBL1/2 inhibitors, moving from in vitro ATPase kinetics to cellular DNA damage response markers.

References

-

Matias, P. M., et al. (2006). "Crystal structure of the human AAA+ protein RuvBL1." Journal of Biological Chemistry. Link

-

Gorynia, S., et al. (2011). "Structural and functional insights into the RuvBL1/RuvBL2 complex." Nature Communications.[5] Link

-

Munoz-Hernandez, H., et al. (2019).[5] "Structural mechanism for regulation of the AAA-ATPases RUVBL1-RUVBL2 in the R2TP co-chaperone revealed by cryo-EM." Science Advances. Link[5]

-

Aramayo, R., et al. (2018).[5] "CryoEM structures of the human INO80 chromatin remodelling complex." Nature. Link

-

Assimon, V. A., et al. (2019).[8] "Specific inhibition of the pluripotency regulator RUVBL1/2 complex to target cancer." Nature Chemical Biology. Link

-

Nano, N., & Houry, W. A. (2013). "Chaperone-like activity of the AAA+ proteins Rvb1 and Rvb2 in the assembly of various complexes." Philosophical Transactions of the Royal Society B. Link

Sources

- 1. INO80 and SWR1 complexes: the non-identical twins of chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural mechanism for regulation of the AAA-ATPases RUVBL1-RUVBL2 in the R2TP co-chaperone revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Regulation of RUVBL1-RUVBL2 AAA-ATPases by the nonsense-mediated mRNA decay factor DHX34, as evidenced by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of RUVBL1-RUVBL2 AAA-ATPases by the nonsense-mediated mRNA decay factor DHX34, as evidenced by Cryo-EM | eLife [elifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Comparative Profiling of RUVBL1/2 Inhibitors

The following technical guide provides an in-depth comparison of RUVBL1/2 ATPase-IN-1 and CB-6644 , designed for researchers investigating chromatin remodeling, transcriptional regulation, and cancer therapeutics.

This compound vs. CB-6644

Executive Summary

The RUVBL1 (Pontin) and RUVBL2 (Reptin) AAA+ ATPases are critical scaffolds for chromatin remodeling complexes (INO80, SWR1, TIP60) and the R2TP co-chaperone machinery.[1] Their inhibition has emerged as a high-value therapeutic strategy in oncology, particularly for MYC-driven cancers.

This guide compares two distinct chemical probes available to researchers:

-

This compound (Compound 18): A first-generation, micromolar-range inhibitor primarily suitable for biochemical screening.

-

CB-6644: A second-generation, nanomolar-range allosteric inhibitor with validated cellular potency and in vivo efficacy.

Key Takeaway: While ATPase-IN-1 serves as a basic biochemical tool, CB-6644 represents the current "gold standard" for functional biological interrogation due to its superior potency (~400-fold higher), selectivity, and ability to engage the target in complex cellular environments.

Target Architecture: The RUVBL1/2 Heterohexamer

To understand the inhibition mechanisms, one must first visualize the target. RUVBL1 and RUVBL2 form a single hetero-hexameric ring (or a dodecameric double-ring) with a central channel.

-

ATPase Domain: Contains the Walker A and B motifs responsible for ATP hydrolysis.

-

Domain II (DII): A unique external domain that acts as a "handle" for protein-protein interactions (e.g., binding to INO80 or PIH1D1).

-

Mechanism: ATP hydrolysis drives conformational changes in the hexamer, allowing it to act as a molecular motor or chaperone.

Pathway Visualization

The following diagram illustrates the central role of RUVBL1/2 assembly in downstream signaling and the specific intervention point of CB-6644.

Caption: RUVBL1/2 heterohexamer assembly acts as a hub for chromatin remodeling and repair complexes.[1] CB-6644 allosterically locks the complex, halting downstream outputs.

Compound Analysis: Head-to-Head Comparison

The following table synthesizes the physicochemical and pharmacological properties of both inhibitors.

| Feature | This compound (Compound 18) | CB-6644 |

| Primary Classification | First-Generation / Screening Tool | Second-Generation / Optimized Probe |

| Chemical Structure | C₂₈H₂₈F₃N₅O | C₂₉H₃₄ClFN₄O₅ |

| Binding Mode | Likely Competitive / Early Allosteric | Allosteric (Binds Domain II interface) |

| Biochemical Potency (IC₅₀) | 6.0 µM (RUVBL1) / 7.7 µM (RUVBL2) | ~15 nM (RUVBL1/2 Complex) |

| Cellular Potency (EC₅₀) | > 10 µM (Poor cellular penetrance/activity) | 41 – 785 nM (Broad panel efficacy) |

| Selectivity | Moderate; potential off-targets at high µM doses | High; >100-fold selective vs. other ATPases |

| Mechanism of Action | Inhibits ATPase hydrolysis (generic) | Stabilizes RUVBL1/2-ATP complex; prevents nucleotide exchange |

| Primary Application | High-throughput biochemical assays (HTS) | Cellular mechanistic studies, Xenografts, Target Validation |

Detailed Compound Profiles

1. This compound (The "Blunt Tool") [2]

-

Identity: Often listed in catalogs as "Compound 18" or simply "ATPase-IN-1".

-

Limitations: With an IC₅₀ in the micromolar range (~6-8 µM), this compound requires high concentrations to achieve inhibition. In cellular contexts, dosing at 20-50 µM significantly increases the risk of off-target toxicity (e.g., general kinase inhibition or membrane disruption), making it unreliable for defining specific RUVBL1/2 phenotypes.

-

Best Use Case: In vitro biochemical assays where high solubility and low cost are prioritized over high affinity.

2. CB-6644 (The "Surgical Instrument") [2]

-

Identity: Developed by Cleave Biosciences (Assimon et al., 2019).

-

Mechanism: CB-6644 is unique because it interacts with the ATP-bound state of the RUVBL1/2 complex.[3] It binds to a pocket created at the interface of the DII domains and the ATPase core.

-

The "Allosteric Lock": Instead of competing with ATP (which is difficult due to high intracellular ATP concentrations), CB-6644 binds to the complex after ATP has bound, "locking" it in a rigid conformation. This prevents the hydrolysis cycle and the mechanical movement required for chromatin remodeling.

-

Biological Impact: Induces rapid apoptosis in MYC-driven cancers (e.g., Burkitt’s lymphoma, Multiple Myeloma) and exhibits synergy with DNA damage response inhibitors.

Experimental Protocols (Self-Validating Systems)

To accurately compare these inhibitors or validate RUVBL1/2 inhibition, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: Malachite Green ATPase Assay (Biochemical)

Objective: Quantify the inhibition of inorganic phosphate (Pi) release.

Materials:

-

Recombinant RUVBL1/2 complex (Human).

-

Substrate: ATP (500 µM).

-

Inhibitors: CB-6644 (Start 10 µM, 1:3 serial dilution) vs. ATPase-IN-1 (Start 100 µM).

-

Detection: Malachite Green Phosphate Detection Kit.

Workflow:

-

Preparation: Dilute RUVBL1/2 protein to 20 nM in Assay Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

-

Incubation: Add 10 µL of inhibitor (at 3x concentration) to 10 µL of protein. Incubate 30 mins at Room Temp (RT) to allow allosteric binding.

-

Initiation: Add 10 µL of ATP (1.5 mM stock). Final reaction volume: 30 µL.

-

Reaction: Incubate at 37°C for 60 minutes.

-

Termination: Add 150 µL Malachite Green Reagent. Incubate 15 mins.

-

Read: Measure Absorbance at 620 nm.

Validation Criteria:

-

Z-Factor: Must be > 0.5.

-

Background: No-enzyme control must show <10% of total signal (validates ATP stability).

-

Reference: CB-6644 should yield an IC₅₀ < 50 nM.[4] If >100 nM, check protein integrity (RUVBL1/2 complexes are unstable if freeze-thawed repeatedly).

Protocol B: Cellular Viability & Biomarker Validation

Objective: Confirm on-target cellular activity.

Workflow Visualization:

Caption: Dual-readout workflow to correlate phenotypic viability loss with molecular target engagement.

Step-by-Step:

-

Seeding: Plate cells (e.g., HCT116) at 3,000 cells/well in 96-well plates.

-

Treatment: Add CB-6644 (dose range 1 nM – 10 µM). Include DMSO control.

-

Duration: Incubate for 72 hours.

-

Readout 1 (Viability): Add CellTiter-Glo reagent, shake for 10 mins, read Luminescence.

-

Readout 2 (Biomarker - Critical for Specificity): Lysate parallel wells. Run Western Blot for p21 (CDKN1A) and γH2AX .

-

Why? RUVBL1/2 inhibition triggers a specific DNA damage response (DDR) and p53/p21 induction.

-

Interpretation: If viability drops but p21/γH2AX does not increase, the cell death is likely off-target (common with high-dose ATPase-IN-1). CB-6644 must induce these markers.

-

References

-

Assimon, V. A., et al. (2019). "CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity." ACS Chemical Biology, 14(2), 236–244.

-

Nano, N., & Houry, W. A. (2013). "Chaperone-like activity of the AAA+ proteins Rvb1 and Rvb2 in the assembly of various protein complexes." Philosophical Transactions of the Royal Society B, 368(1617).

-

Matias, P. M., et al. (2006). "Crystal structure of the human AAA+ protein RuvBL1." Journal of Biological Chemistry, 281(51), 38918-38929.

-

MedChemExpress. "CB-6644 Product Datasheet."

-

MedChemExpress. "this compound Product Datasheet."

Sources

- 1. Discovery of small-molecule inhibitors of RUVBL1/2 ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Special API Ingredients | Life Technologies (India) Pvt. Ltd. [lifetechindia.com]

- 3. RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The R2TP Chaperone Complex: An In-Depth Technical Guide to its Structure, Function, and Analysis

Abstract

The R2TP complex is a highly conserved and essential molecular chaperone machine that plays a critical role in the assembly and stabilization of a diverse array of macromolecular complexes. Functioning as a co-chaperone for Heat Shock Protein 90 (Hsp90), the R2TP complex is integral to cellular homeostasis, with profound implications in processes ranging from ribosome biogenesis and RNA polymerase assembly to DNA damage response and oncogenesis. This technical guide provides a comprehensive overview of the R2TP complex, detailing its core architecture, the specific functions of its subunits, and its multifaceted roles in cellular pathways. Furthermore, this guide offers field-proven, step-by-step protocols for key experimental techniques used to investigate the R2TP complex, empowering researchers, scientists, and drug development professionals with the knowledge to explore this critical cellular component.

Introduction: The R2TP Complex as a Central Hub in Cellular Assembly Lines

In the intricate landscape of the cell, the proper assembly of large protein and ribonucleoprotein complexes is paramount for biological function. The R2TP complex, first identified in yeast, has emerged as a central player in this vital process[1]. It is not a standalone chaperone but rather a crucial co-chaperone of Hsp90, one of the most abundant and important molecular chaperones in eukaryotic cells[2][3]. The R2TP complex facilitates the late stages of assembly for a multitude of essential cellular machines, including small nucleolar ribonucleoproteins (snoRNPs), RNA polymerase II, and phosphatidylinositol 3-kinase-related kinases (PIKKs)[1][2][4][5][6]. Its functional versatility underscores its significance in maintaining cellular health and its dysregulation has been implicated in various diseases, including cancer[1][7].

This guide will dissect the molecular architecture of the R2TP complex, explore the functional contributions of its core components, and elucidate its diverse cellular functions. A significant portion of this document is dedicated to providing detailed experimental methodologies, offering a practical resource for researchers actively investigating this fascinating and critical chaperone system.

Architectural Blueprint: The Core Components and Structure of the R2TP Complex

The R2TP complex is a heterotetrameric entity composed of four core subunits: R uvB-like 1 (Rvb1), R uvB-like 2 (Rvb2), P IH1 domain-containing protein 1 (PIH1D1), and R NA polymerase II-associated protein 3 (RPAP3)[2][8]. In yeast, the orthologs are Rvb1, Rvb2, Pih1, and Tah1, respectively[1]. The structural organization of this complex is hierarchical, with the Rvb1/Rvb2 proteins forming the central scaffold.

The Rvb1/Rvb2 Heterohexameric Ring: The Engine of the Complex

At the heart of the R2TP complex lies a ring-like structure formed by the alternating assembly of three Rvb1 and three Rvb2 subunits[9][10]. Both Rvb1 and Rvb2 are members of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily of proteins[8][10]. This heterohexameric ring is the catalytic core of the R2TP complex, with its ATPase activity being essential for its chaperone function[9]. The energy derived from ATP hydrolysis is thought to drive conformational changes within the R2TP complex and its client proteins, thereby facilitating their assembly.

RPAP3: The Hsp90 Adaptor and Scaffolding Subunit

RPAP3 (also known as Tah1 in yeast) serves as a crucial adaptor molecule, bridging the Rvb1/Rvb2 ring to the Hsp90 chaperone[8][11]. It contains two tetratricopeptide repeat (TPR) domains, which are well-characterized motifs known to mediate protein-protein interactions, including the binding to the C-terminal EEVD motif of Hsp90[3]. Beyond its role as an Hsp90 linker, RPAP3 also acts as a scaffold for the entire R2TP complex, interacting with both the Rvb1/Rvb2 ring and the PIH1D1 subunit[10][11].

PIH1D1: The Client Recruitment Specialist

PIH1D1 (Pih1 in yeast) is primarily responsible for substrate recognition and recruitment[2]. It contains a PIH-N domain that specifically recognizes and binds to phosphorylated motifs on client proteins, a key mechanism for substrate specificity[2][4]. This interaction is often a prerequisite for the subsequent engagement of the Hsp90/R2TP machinery to facilitate client maturation.

The overall architecture of the R2TP complex can be visualized as the Rvb1/Rvb2 ring forming a central platform, with RPAP3 and PIH1D1 decorating its surface. This arrangement allows for the coordinated recruitment of both Hsp90 and client proteins, creating a dynamic hub for macromolecular assembly.

Visualizing the R2TP Architecture

Caption: Architectural organization of the R2TP chaperone complex.

Functional Landscape: The Diverse Cellular Roles of the R2TP Complex

The R2TP complex is a pleiotropic chaperone machine involved in a multitude of fundamental cellular processes. Its client scope is broad, encompassing key components of gene expression, cell signaling, and genome maintenance.

Assembly of Small Nucleolar Ribonucleoproteins (snoRNPs)

One of the best-characterized functions of the R2TP complex is its essential role in the biogenesis of box C/D and H/ACA snoRNPs[1][2][3]. These ribonucleoprotein complexes are crucial for the modification and processing of ribosomal RNAs (rRNAs), a fundamental step in ribosome production. The R2TP complex, in concert with other assembly factors, facilitates the correct assembly of snoRNA with their cognate proteins[3].

RNA Polymerase II Assembly

The R2TP complex is intimately involved in the cytoplasmic assembly of the 12-subunit RNA polymerase II (Pol II), the enzyme responsible for transcribing all protein-coding genes[2][3][4][12]. The complex, along with a prefoldin-like complex, interacts with unassembled Pol II subunits, such as RPB1, in the cytoplasm, promoting their stable incorporation into the holoenzyme before its transport into the nucleus[2][3][4].

Maturation of Phosphatidylinositol 3-Kinase-Related Kinases (PIKKs)

PIKKs are a family of large serine/threonine kinases that play central roles in DNA damage response and cell growth control. This family includes ATM, ATR, DNA-PKcs, and mTOR[4][13]. The R2TP complex, in conjunction with the TTT complex (Tel2-Tti1-Tti2), is required for the stability and activity of these critical kinases[3][5]. The PIH1D1 subunit of R2TP recognizes and binds to the Tel2 component of the TTT complex, thereby recruiting the PIKKs to the Hsp90 chaperone machinery for their final maturation[5].

Role in DNA Damage Response

By virtue of its role in stabilizing PIKKs like ATM, ATR, and DNA-PKcs, the R2TP complex is a critical regulator of the DNA damage response (DDR)[2][4]. A functional R2TP complex is necessary for the proper activation of these kinases in response to DNA lesions, which in turn orchestrates cell cycle arrest, DNA repair, or apoptosis[4].

Experimental Methodologies for Studying the R2TP Complex

A deep understanding of the R2TP complex necessitates a robust experimental toolkit. This section provides detailed, field-proven protocols for key techniques used to investigate the structure, function, and interactions of the R2TP complex.

Co-Immunoprecipitation (Co-IP) to Identify R2TP Interactors

Causality Behind Experimental Choices: Co-IP is a powerful technique to identify in vivo protein-protein interactions under near-physiological conditions. The choice of a gentle lysis buffer is critical to preserve the integrity of the R2TP complex and its interactions with client proteins. Pre-clearing the lysate with non-specific IgG and beads minimizes the background from proteins that non-specifically bind to the beads. The use of specific antibodies against one of the R2TP subunits allows for the selective pull-down of the entire complex along with its interacting partners.

Self-Validating System: The protocol includes essential negative controls, such as using a non-specific IgG antibody, to ensure that the observed interactions are specific to the antibody targeting the R2TP subunit. A positive control, such as probing for a known R2TP subunit in the immunoprecipitate, validates the success of the pull-down.

Step-by-Step Protocol for Co-Immunoprecipitation

-

Cell Culture and Lysis:

-

Culture human cells (e.g., HEK293T or HeLa) to 80-90% confluency in a 10 cm dish.

-

Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding 1 ml of ice-cold Co-IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail) and scraping the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled microfuge tube.

-

-

Pre-clearing the Lysate:

-

Add 20 µl of Protein A/G magnetic beads to the clarified lysate.

-

Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

-

Place the tube on a magnetic rack and carefully transfer the supernatant (pre-cleared lysate) to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of a specific primary antibody against an R2TP subunit (e.g., anti-RPAP3 or anti-PIH1D1) or a negative control IgG antibody to the pre-cleared lysate.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

Add 30 µl of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

-

Incubate on a rotator for an additional 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Place the tube on a magnetic rack and discard the supernatant.

-

Wash the beads three times with 1 ml of ice-cold Co-IP lysis buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then separate the beads using the magnetic rack.

-

After the final wash, remove all residual buffer.

-

Elute the protein complexes by adding 30 µl of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

-

Analysis:

-

Briefly centrifuge the tubes and place them on a magnetic rack.

-

Load the supernatant onto an SDS-PAGE gel for western blot analysis to detect the bait protein and its co-precipitated partners.

-

In Vitro Reconstitution of the R2TP Complex

Causality Behind Experimental Choices: In vitro reconstitution allows for the study of the R2TP complex in a controlled environment, free from the complexity of the cellular milieu. This is essential for dissecting the biochemical activities of the complex and for structural studies. The co-expression of Rvb1 and Rvb2 subunits is often preferred to ensure the formation of the stable heterohexameric ring. The purification of the PIH1D1-RPAP3 subcomplex separately before mixing with the Rvb1/Rvb2 ring can improve the yield and homogeneity of the final R2TP complex.

Self-Validating System: The purity and stoichiometry of the reconstituted complex should be rigorously assessed by SDS-PAGE and size-exclusion chromatography. Functional validation can be achieved by performing ATPase assays to measure the activity of the Rvb1/Rvb2 ring and its modulation by other subunits.

Step-by-Step Protocol for In Vitro Reconstitution

-

Expression and Purification of Subunits:

-

Co-express His-tagged Rvb1 and untagged Rvb2 in E. coli (e.g., BL21(DE3) strain).

-

Express GST-tagged PIH1D1 and His-tagged RPAP3 in separate E. coli cultures.

-

Induce protein expression with IPTG and harvest the cells.

-

Purify the Rvb1/Rvb2 complex using Ni-NTA affinity chromatography followed by size-exclusion chromatography.

-

Purify the PIH1D1-RPAP3 complex by sequential GST-affinity and Ni-NTA affinity chromatography.

-

-

Complex Reconstitution:

-

Mix the purified Rvb1/Rvb2 complex with a molar excess of the purified PIH1D1-RPAP3 complex[1].

-

Incubate the mixture on ice for 1 hour to allow for complex formation.

-

Further purify the reconstituted R2TP complex by size-exclusion chromatography to separate the fully assembled complex from any unbound subunits.

-

-

Validation:

-

Analyze the fractions from the size-exclusion chromatography by SDS-PAGE to confirm the presence of all four subunits in the correct stoichiometry.

-

Perform negative stain electron microscopy or cryo-electron microscopy to visualize the reconstituted complex and confirm its structural integrity.

-

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Causality Behind Experimental Choices: Cryo-EM is a powerful technique for determining the high-resolution structure of large and dynamic macromolecular complexes like R2TP. Vitrification (rapid freezing) of the sample in a thin layer of amorphous ice preserves the native conformation of the complex. The choice of grid type and vitrification parameters is crucial for obtaining a good distribution of particles in the ice.

Self-Validating System: The quality of the cryo-EM data is self-validating at multiple stages. Initial screening of the grids allows for the assessment of particle concentration and ice thickness. 2D classification of the particle images helps to identify different conformational states and remove junk particles. The final 3D reconstruction should be validated by assessing its resolution and by fitting in atomic models of the individual subunits.

Step-by-Step Workflow for Cryo-EM

-

Sample Preparation:

-

Prepare a highly pure and homogenous sample of the R2TP complex (typically at a concentration of 1-5 mg/ml).

-

Apply 3-4 µl of the sample to a glow-discharged cryo-EM grid (e.g., Quantifoil or C-flat).

-

Blot the grid to remove excess liquid, leaving a thin film of the sample.

-

Plunge-freeze the grid into liquid ethane using a vitrification robot (e.g., Vitrobot) to create a vitrified ice layer.

-

-

Data Collection:

-

Screen the vitrified grids on a transmission electron microscope (TEM) to identify areas with good ice thickness and particle distribution.

-

Collect a large dataset of high-resolution images (micrographs) using an automated data collection software.

-

-

Image Processing:

-

Perform motion correction on the raw movie frames to correct for beam-induced motion.

-

Estimate the contrast transfer function (CTF) for each micrograph.

-

Pick individual particles from the micrographs using automated particle picking software.

-

Perform 2D classification to sort the particles into different classes based on their orientation and to remove bad particles.

-

Generate an initial 3D model (ab initio reconstruction).

-

Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the R2TP complex.

-

-

Model Building and Refinement:

-

Fit atomic models of the individual R2TP subunits into the cryo-EM density map.

-

Refine the atomic model against the cryo-EM map to obtain a final high-resolution structure.

-

Visualizing the Experimental Workflow

Caption: Key experimental workflows for studying the R2TP complex.

Concluding Remarks and Future Directions

The R2TP complex stands as a testament to the intricate and highly regulated nature of cellular protein assembly. Its central role in the biogenesis of essential macromolecular complexes places it at the crossroads of numerous cellular pathways, making it a compelling subject for further investigation. The methodologies outlined in this guide provide a robust framework for researchers to delve deeper into the mechanistic intricacies of the R2TP chaperone system.

Future research will undoubtedly focus on elucidating the full spectrum of R2TP's client proteins and its role in other cellular processes. Understanding how the ATPase activity of the Rvb1/Rvb2 ring is regulated and coupled to client processing remains a key open question. Furthermore, the development of small molecule inhibitors that specifically target the R2TP complex holds significant promise for therapeutic interventions in diseases where its function is dysregulated, such as cancer. The continued application of advanced techniques like cryo-EM and quantitative mass spectrometry will be instrumental in unraveling the remaining mysteries of this essential molecular machine.

References

-

Hořejší, Z. (2014). Substrate recognition and function of the R2TP complex in response to cellular stress. Frontiers in Molecular Biosciences, 1, 13. [Link]

-

Hořejší, Z., et al. (2014). Substrate recognition and function of the R2TP complex in response to cellular stress. Frontiers in Molecular Biosciences, 1, 13. [Link]

-

ResearchGate. (n.d.). (Potential) functions of the R2TP complex. [Link]

-

bioRxiv. (2024). The structure of the R2T complex reveals a different architecture of the related HSP90 co-chaperones R2T and R2TP. [Link]

-

Centro de Investigaciones Biológicas Margarita Salas. (2018). Cryo-electron microscopy structure of the R2TP co-chaperone complex has been solved. [Link]

-

bioRxiv. (2020). Structure of the RPAP3:TRBP interaction reveals an involvement of the HSP90/R2TP chaperone complex in dsRNA pathways. [Link]

-

Lynham, J., & Houry, W. A. (2022). The Role of Hsp90-R2TP in Macromolecular Complex Assembly and Stabilization. Biomolecules, 12(8), 1045. [Link]

-

Lynham, J., & Houry, W. A. (2022). The multi-faceted roles of R2TP complex span across regulation of gene expression, translation, and protein functional assembly. Cellular and Molecular Life Sciences, 79(10), 521. [Link]

-

Rivera-Calzada, A., et al. (2017). The Structure of the R2TP Complex Defines a Platform for Recruiting Diverse Client Proteins to the HSP90 Molecular Chaperone System. Structure, 25(7), 1145-1152.e4. [Link]

-

ResearchGate. (n.d.). Cryo-EM imaging of the R2TP complex. [Link]

-

Pal, M., et al. (2022). Assembly principles of the human R2TP chaperone complex reveal the presence of R2T and R2P complexes. Structure, 30(1), 156-171.e12. [Link]

-

Kim, J. H., & Kim, J. (2017). The R2TP Chaperone Complex: Its Involvement in snoRNP Assembly and Tumorigenesis. Genomics & Informatics, 15(3), 85-91. [Link]

-

Lynham, J., & Houry, W. A. (2022). The Role of Hsp90-R2TP in Macromolecular Complex Assembly and Stabilization. Biomolecules, 12(8), 1045. [Link]

-

Kim, H., & Kim, J. (2019). R2TP/PAQosome as a promising chemotherapeutic target in cancer. BMB Reports, 52(12), 685-692. [Link]

-

Kakihara, Y., & Houry, W. A. (2012). The R2TP complex: discovery and functions. Biochimica et Biophysica Acta, 1823(1), 101-107. [Link]

-

Antibodies.com. (n.d.). Co-immunoprecipitation (Co-IP): The Complete Guide. [Link]

-

Pal, M., et al. (2014). Hsp90 Picks PIKKs via R2TP and Tel2. Structure, 22(6), 805-806. [Link]

-

Boulon, S., et al. (2010). HSP90 and Its R2TP/Prefoldin-like Cochaperone Are Involved in the Cytoplasmic Assembly of RNA Polymerase II. Molecular Cell, 39(6), 912-924. [Link]

Sources

- 1. The Structure of the R2TP Complex Defines a Platform for Recruiting Diverse Client Proteins to the HSP90 Molecular Chaperone System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. The multi-faceted roles of R2TP complex span across regulation of gene expression, translation, and protein functional assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. A quantitative mass spectrometry-based approach to monitor the dynamics of endogenous chromatin-associated protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Impact of RUVBL1/2 Inhibition on DNA Damage Response (DDR)

[1][2]

Executive Summary

RUVBL1 (Pontin) and RUVBL2 (Reptin) are highly conserved AAA+ ATPases that function as essential "molecular scaffolds" for the assembly and remodeling of macromolecular complexes.[1] In the context of the DNA Damage Response (DDR), they are not merely accessory proteins but are critical for the stability and function of the entire sensor-transducer-effector axis.

Inhibition of RUVBL1/2—specifically their ATPase activity—induces a state of "functional exhaustion" in the DDR. This occurs through two primary mechanisms:[2]

-

Chromatin Remodeling Blockade: Disruption of the INO80 and TIP60 complexes, preventing access to DNA lesions.

-

PIKK Destabilization: Failure of the R2TP complex (RUVBL1/2-PIH1D1-RPAP3) to assemble functional Phosphatidylinositol 3-kinase-related kinases (PIKKs), specifically ATM , ATR , and DNA-PKcs .

This guide details the mechanistic consequences of RUVBL1/2 inhibition and provides validated experimental frameworks for assessing these effects in drug development.

Part 1: Mechanistic Foundations

The Heterohexameric Engine

RUVBL1 and RUVBL2 form a dodecameric or heterohexameric ring structure. This ring acts as a chassis for the assembly of larger complexes. The ATPase activity is not required for the formation of the ring itself but is critical for the conformational dynamics required to load or unload client proteins (e.g., PIKKs).

Critical DDR Complexes

RUVBL1/2 inhibition impacts DDR via three distinct complex-dependent pathways:

| Complex | Role in DDR | Consequence of RUVBL1/2 Inhibition |

| R2TP / PAQosome | Chaperones the assembly of PIKKs (ATM, ATR, DNA-PKcs). | PIKK Instability: ATM/ATR are degraded or fail to mature, mimicking a "triple-knockout" phenotype. |

| INO80 | ATP-dependent chromatin remodeling; slides nucleosomes to expose DSBs. | Repair Stalling: Repair factors (RPA, RAD51) cannot access the DNA lesion. |

| TIP60 (NuA4) | Acetylates Histone H4 (H4K16ac) to relax chromatin and recruit 53BP1. | Signaling Failure: Impaired recruitment of 53BP1; defect in NHEJ vs. HR pathway choice. |

The "Replication Catastrophe" Phenotype

A unique signature of RUVBL1/2 inhibition (e.g., by CB-6644 ) is Replication Catastrophe .

-

Mechanism: Loss of ATR activity prevents the stabilization of stalled replication forks.

-

Result: Forks collapse, leading to massive ssDNA accumulation.

-

Marker: Rapid exhaustion of nuclear RPA pools (RPA hyper-loading) followed by extensive DNA fragmentation (γH2AX pan-nuclear staining).

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the central role of RUVBL1/2 in licensing the DDR machinery and the downstream effects of inhibition.

Caption: RUVBL1/2 inhibition disrupts the assembly of PIKKs (ATM, ATR) and chromatin remodelers, leading to DDR collapse.

Part 3: Experimental Validation Framework

To rigorously assess RUVBL1/2 inhibition, researchers must distinguish between direct DNA damage and defects in repair capacity . The following protocols are designed to validate this mechanism.

Protocol 1: PIKK Stability & Maturation Assay

Objective: Confirm that inhibition destabilizes ATM/ATR/DNA-PKcs proteins.

Methodology:

-

Treatment: Treat cells (e.g., HCT116 or HeLa) with Inhibitor (e.g., CB-6644, 100 nM) for 24, 48, and 72 hours.

-

Lysis: Use a high-salt lysis buffer (400 mM NaCl, 0.5% NP-40) to ensure extraction of chromatin-bound factors.

-

Western Blot Targets:

-

Primary: ATM, ATR, DNA-PKcs (Total protein levels).

-

Control: Vinculin or GAPDH.

-

Mechanism Check: RUVBL1/2 levels (often unchanged, as the drug inhibits activity, not expression, though some degradation can occur).

-

-

Validation Step: Co-treat with Cycloheximide (CHX, 50 µg/mL). If RUVBL1/2 inhibition impairs folding, the half-life of PIKKs will decrease significantly compared to CHX alone.

Protocol 2: Kinetic Foci Analysis (Immunofluorescence)

Objective: Distinguish between damage induction and repair blockade.

Methodology:

-

Seeding: Seed cells on glass coverslips.

-

Pre-treatment: Incubate with Inhibitor for 24h.

-

Damage Induction: Irradiate (IR) at 2 Gy.

-

Timepoints: Fix cells at 0.5h, 4h, and 24h post-IR.

-

Staining:

-

γH2AX (S139): Marker of DSBs.

-

53BP1: Marker of NHEJ/repair scaffold.

-

RAD51: Marker of Homologous Recombination (HR).

-

-

Analysis Logic:

-

0.5h: Both Control and Treated should show γH2AX (damage sensing is often ATM-independent initially).

-

4h: Treated cells should show reduced RAD51 foci (HR defect) despite high γH2AX.

-

24h: Control cells resolve foci. Treated cells retain persistent γH2AX/53BP1 foci , indicating failed repair.

-

Protocol 3: Functional Repair Reporter Assays

Objective: Quantify the defect in specific repair pathways (HR vs NHEJ).

Methodology:

-

System: U2OS cells stably expressing DR-GFP (HR reporter) or EJ5-GFP (NHEJ reporter).

-

Transfection: Transfect with I-SceI endonuclease plasmid to induce a specific DSB.

-

Inhibition: Treat with RUVBL1/2 inhibitor immediately post-transfection.

-

Readout: Flow cytometry for GFP+ cells at 48h.

-

Normalization: Normalize to transfection efficiency (using a co-transfected mCherry plasmid).

-

Expected Result: RUVBL1/2 inhibition typically reduces HR (DR-GFP) efficiency by >60% due to the dual loss of INO80 (resection) and ATR (signaling).

Part 4: Data Synthesis & Therapeutic Implications[4]

Inhibitor Landscape

| Compound | Mechanism | Key DDR Phenotype | Status |

| CB-6644 | Allosteric ATPase inhibitor; stabilizes RUVBL1/2-ADP complex. | Replication catastrophe; loss of ATM/ATR.[1] | Preclinical |

| Elaiophylin | Disrups RUVBL1/2 oligomerization. | Autophagy inhibition; DSB accumulation. | Preclinical |

| Compound B | Specific ATPase inhibitor.[3][1] | Radiosensitization in NSCLC. | Research Tool |

Synthetic Lethality

RUVBL1/2 inhibitors show profound synthetic lethality in mTORC1-hyperactive cancers.[3][4]

-

Logic: High mTORC1 drives protein synthesis and metabolic stress, increasing the burden on the R2TP chaperone system.

-

Result: These cells are hypersensitive to RUVBL1/2 inhibition because they cannot maintain the high levels of PIKKs required to manage the associated replication stress.

Experimental Workflow Visualization

Caption: Step-by-step workflow for validating RUVBL1/2 inhibition effects on DDR.

References

-

RUVBL1 and RUVBL2 as novel druggable DNA Damage Response regulators in the N-Myc regulatory network in neuroblastoma Source: ResearchGate

-

Synthetic lethality by targeting the RUVBL1/2-TTT complex in mTORC1-hyperactive cancer cells Source: Science Advances (via NIH)

-

CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity Source: PubMed [5]

-

RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer Source: PMC

-

Cryo-EM structures of the human INO80 chromatin-remodeling complex Source: ResearchGate

-

PRMT5-Dependent Methylation of the TIP60 Coactivator RUVBL1 Is a Key Regulator of Homologous Recombination Source: PMC

Sources

- 1. RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploiting the homologous recombination DNA repair network for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic lethality by targeting the RUVBL1/2-TTT complex in mTORC1-hyperactive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

RUVBL1/2 ATPase-IN-1 chemical structure and properties

Topic: RUVBL1/2 ATPase-IN-1 Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also identified in literature as Compound 18 ) is a potent, small-molecule inhibitor targeting the RUVBL1/2 AAA+ ATPase complex. RUVBL1 (Pontin) and RUVBL2 (Reptin) are essential components of chromatin remodeling complexes (INO80, TIP60) and the R2TP co-chaperone machinery.[1] Overexpression of these proteins is correlated with poor prognosis in hepatocellular carcinoma, colorectal cancer, and non-small cell lung cancer (NSCLC).

This guide details the physicochemical properties, mechanism of action, and validated experimental protocols for utilizing this compound to probe RUVBL biology and therapeutic potential.

Chemical Identity & Physicochemical Properties

This compound is a pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative.[2] Structure-activity relationship (SAR) studies indicate that the substituted benzyl group at the R2 position and the aromatic-substituted piperazinyl group at R4 are critical for its inhibitory potency.[2]

Table 1: Chemical Specifications

| Property | Specification |

| Common Name | This compound (Compound 18) |

| IUPAC Name | [5,7-Dimethyl-6-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |

| CAS Number | 423128-55-6 |

| Molecular Formula | C₂₈H₂₈F₃N₅O |

| Molecular Weight | 507.55 g/mol |

| SMILES | O=C(C1=C2N=C(C)C(CC3=CC=C(C)C=C3)=C(C)N2N=C1)N4CCN(C5=CC=CC(C(F)(F)F)=C5)CC4 |

| Solubility | DMSO (>10 mM); Ethanol (Low); Water (Insoluble) |

| Storage | -20°C (Powder, 2 years); -80°C (in DMSO, 6 months) |

Mechanism of Action & Biological Activity

Target Engagement

RUVBL1 and RUVBL2 assemble into heterohexameric rings that can further stack into dodecamers. This assembly is ATP-dependent and essential for their function as molecular motors/scaffolds.

-

Primary Mechanism: this compound binds to the RUVBL1/2 complex, inhibiting its ATPase activity.

-

Binding Mode: Docking studies suggest the inhibitor occupies a hydrophobic pocket involving active residues, stabilized by the benzyl and piperazinyl substituents.

-

Potency:

Cellular Impact

Inhibition of RUVBL1/2 ATPase activity disrupts several critical pathways:

-

Chromatin Remodeling: Impairs INO80 and TIP60 complex function, leading to defective DNA Double-Strand Break (DSB) repair.

-

R2TP Complex: Destabilizes the assembly of PIKK family kinases (e.g., mTOR, SMG1), affecting cell growth and nonsense-mediated mRNA decay (NMD).

-

Apoptosis: Induces antiproliferative effects in cancer cell lines (A549, HCT116) with IC₅₀ values ranging from 8.9 to 15 µM.[2]

Diagram 1: RUVBL1/2 Signaling & Inhibition Pathway

Caption: Mechanism of this compound disrupting ATP-dependent chromatin remodeling and chaperone functions.

Experimental Protocols

The following protocols are standardized for validating this compound activity.

In Vitro ATPase Assay (Luminescence)

Principle: Measures the depletion of ATP by recombinant RUVBL1/2 complex. Remaining ATP is quantified using a luciferase-luciferin reaction (e.g., Kinase-Glo).

Materials:

-

Recombinant RUVBL1 and RUVBL2 proteins (purified from E. coli or Sf9 cells).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% BSA.

-

ATP Stock: 100 µM.

-

Detection Reagent: Kinase-Glo Max (Promega) or equivalent.

Step-by-Step Protocol:

-

Protein Assembly: Mix equimolar amounts of RUVBL1 and RUVBL2 (final conc. 200 nM) in Assay Buffer. Incubate at 4°C for 1 hour to allow heterohexamer formation.

-

Compound Addition: Dispense 5 µL of this compound (serially diluted in DMSO) into a white 384-well plate.

-

Reaction Initiation: Add 10 µL of the protein mix to the wells. Incubate for 15 mins at Room Temperature (RT).

-

Substrate Addition: Add 10 µL of ATP (final conc. 10 µM).

-

Incubation: Incubate at 37°C for 60 minutes.

-

Detection: Add 25 µL of Kinase-Glo reagent. Incubate for 10 mins at RT in the dark.

-

Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

-

Analysis: Calculate % Inhibition =

. Plot log(concentration) vs. % inhibition to derive IC₅₀.

Cellular Viability Assay (MTS)

Objective: Determine cellular potency (EC₅₀) in cancer cell lines.

Step-by-Step Protocol:

-

Seeding: Plate HCT116 or A549 cells at 3,000 cells/well in 96-well plates. Incubate overnight.

-

Treatment: Remove media and add fresh media containing this compound (0.1 µM – 100 µM). Include DMSO vehicle control.

-

Duration: Incubate cells for 72 hours at 37°C, 5% CO₂.

-

Development: Add 20 µL MTS reagent (Promega CellTiter 96). Incubate for 1-4 hours.

-

Measurement: Measure absorbance at 490 nm.

Diagram 2: ATPase Assay Workflow

Caption: Step-by-step workflow for the luminescent ATPase inhibition assay.

References

-

Elkaim, J., et al. (2022). Discovery of small-molecule inhibitors of RUVBL1/2 ATPase.[2][4][5] European Journal of Medicinal Chemistry. Link

-

Assimon, V. A., et al. (2019). CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity.[2][4][5][6] ACS Chemical Biology. Link

-

Matias, P. M., et al. (2006). Crystal structure of the human AAA+ protein RuvBL1.[7] Journal of Biological Chemistry. Link

-

PubChem Compound Summary. (n.d.). Compound CID 4103510 (this compound).[8] Link

Sources

- 1. RUVBL1–RUVBL2 AAA-ATPase: a versatile scaffold for multiple complexes and functions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Discovery of small-molecule inhibitors of RUVBL1/2 ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of small-molecule inhibitors of RUVBL1/2 ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Conformational transitions regulate the exposure of a DNA-binding domain in the RuvBL1–RuvBL2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [synhet.com]

The PAQosome Engine: RUVBL1/2 in Macromolecular Assembly

Technical Guide for Structural Biologists & Drug Discovery

Executive Summary

The PAQosome (Particle for Arrangement of Quaternary structure) represents a pinnacle of cellular engineering—a massive, multi-subunit chaperone complex responsible for the assembly and maturation of the cell's most critical machinery, including RNA Polymerase II, PIKKs (mTOR, ATM, ATR), and snoRNPs. At the thermodynamic heart of this complex lies the RUVBL1/RUVBL2 (Pontin/Reptin) AAA+ ATPase heterohexamer.

This guide dissects the mechanochemical role of RUVBL1/2 within the PAQosome. Unlike simple folding chaperones (e.g., HSP70), RUVBL1/2 function as assembly nanomachines , utilizing the energy of ATP hydrolysis to drive the structural maturation and dissociation of client complexes. For drug developers, the RUVBL1/2 ATPase cycle presents a high-value target; its inhibition triggers "replication catastrophe" in cancer cells by freezing the PAQosome in an abortive, non-functional state.[1]

Architectural Hierarchy: R2TP, URI1, and the PAQosome

To understand the function, one must first define the structure. The PAQosome is not a single static entity but a dynamic assembly platform. It is a "chaperone of complexes," distinguishing it from chaperones of single proteins.

The Composition

The PAQosome merges two distinct sub-complexes:

-

The R2TP Core: The catalytic engine and Hsp90 adaptor.

-

The URI1 Prefoldin-like Module: A scaffold resembling the archaeal prefoldin, likely involved in client holding and stabilization.

| Module | Component | Function |

| R2TP Core | RUVBL1 (Pontin) | AAA+ ATPase; forms heterohexameric ring; catalytic engine. |

| RUVBL2 (Reptin) | AAA+ ATPase; forms heterohexameric ring; catalytic engine.[2][3] | |

| RPAP3 | TPR-domain protein; recruits HSP90 and clients to the RUVBL ring. | |

| PIH1D1 | Adaptor protein; recognizes phosphopeptides on clients (e.g., phosphorylated mTOR). | |

| Prefoldin-like | URI1 | Scaffold protein; links R2TP to prefoldin module. |

| UXT, PFDN2/6 | Prefoldin subunits; assist in stabilizing nascent client structures. | |

| PDRG1 | Prefoldin-like subunit.[4] | |

| Accessory | WDR92 (Monad) | WD40 repeat protein; involved in specific client loading (e.g., dynein). |

| RPB5 | RNA Pol II subunit; links polymerase assembly to PAQosome.[5] |

Visualization: PAQosome Structural Logic

The following diagram illustrates the hierarchical assembly of the PAQosome and its interface with HSP90.[6]

Caption: Hierarchical assembly of the PAQosome. The RUVBL1/2 ATPase ring acts as the central hub, recruiting the R2TP co-chaperones and the URI1 prefoldin-like module to process HSP90-bound clients.

Mechanistic Role: The ATPase "Maturation" Cycle

The critical insight for researchers is that RUVBL1/2 are not merely static scaffolds. They are energy-dependent motors.

The "Hold and Release" Model

-

Client Loading: Clients (often pre-bound by HSP90) are recruited to the PAQosome via RPAP3 or PIH1D1. PIH1D1 specifically recognizes phosphorylated D-pS-D-D motifs (e.g., on TEL2, an adaptor for PIKKs).

-

Structural Remodeling: The client enters the central cavity or binds the surface of the RUVBL1/2 ring.

-

ATP Hydrolysis (The Checkpoint): This is the therapeutic intervention point.

-

Normal Function: RUVBL1/2 hydrolyze ATP. This energy induces a conformational rotation in the hexameric ring. This mechanical force is transmitted to the client, forcing it into its final quaternary structure or stripping away the chaperone factors.

-

Inhibition (e.g., CB-6644): If ATPase activity is blocked, the PAQosome forms but cannot release the client.[1] The complex "freezes," leading to the accumulation of immature, non-functional intermediates.

-

Key Finding: RUVBL1/2 ATPase activity is required for dissociation/maturation , not necessarily for the initial binding of the client.

Experimental Protocol: PAQosome Isolation & Activity Profiling

Standard Operating Procedure for validating RUVBL1/2 function and inhibitor efficacy.

Phase A: PAQosome Purification (FLAG-IP)

Objective: Isolate intact PAQosome complexes from mammalian cells (HEK293T or HeLa) to assess composition and client loading.

-

Transfection: Transfect cells with FLAG-RUVBL1 or FLAG-RPAP3.

-

Lysis (Non-Denaturing):

-

Harvest cells in Lysis Buffer A : 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, 10% Glycerol, 1 mM MgCl₂, 1 mM DTT, Protease/Phosphatase Inhibitors.

-

Critical: Include 10% Glycerol to stabilize the large quaternary structure.

-

-

Clarification: Centrifuge at 16,000 x g for 20 min at 4°C.

-

Affinity Capture:

-

Incubate supernatant with anti-FLAG M2 magnetic beads for 2-4 hours at 4°C.

-

Note: Avoid overnight incubation to prevent loss of transient clients (e.g., mTOR).

-

-

Washing: Wash beads 3x with Wash Buffer (Lysis Buffer A with 300 mM NaCl to reduce non-specific binding, but revert to 150 mM for final wash).

-

Elution: Elute with 3x FLAG peptide (150 µg/mL) in Elution Buffer (50 mM HEPES, 150 mM NaCl, 10% Glycerol) for 30 min at 4°C.

Phase B: Coupled ATPase Activity Assay

Objective: Quantify the catalytic rate of purified RUVBL1/2 and screen inhibitors. Method: NADH-coupled regenerative assay.

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂.

-

Enzyme Mix: Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) mix.

-

Substrates: 2 mM Phosphoenolpyruvate (PEP), 0.5 mM NADH, 2 mM ATP.

Workflow:

-

Baseline Setup: In a 96-well UV-transparent plate, mix 40 µL Assay Buffer, 1 µL PK/LDH mix, 1 µL PEP, and 1 µL NADH.

-

Protein Addition: Add 5-10 µL of purified PAQosome/RUVBL1/2 complex (approx. 0.5 µM final conc).

-

Inhibitor Screen: Add test compound (e.g., CB-6644) or DMSO vehicle. Incubate 10 min at RT.

-

Initiation: Add ATP to start the reaction.

-

Measurement: Monitor Absorbance at 340 nm (NADH depletion) every 30 seconds for 60 minutes at 37°C.

-

Calculation:

Target Rate: Purified RUVBL1/2 typically exhibits a turnover of ~5 min⁻¹.

Pathway Visualization: The Maturation Cycle

This diagram details the functional lifecycle of a PAQosome client (e.g., mTOR), highlighting the ATP-dependent release step.

Caption: The RUVBL1/2 ATPase cycle drives the irreversible maturation step. Inhibition at the ATP hydrolysis stage traps the client in the assembly complex, preventing the formation of active machinery.

Therapeutic Implications

Targeting the PAQosome offers a unique "hub-and-spoke" therapeutic strategy. Instead of inhibiting a single kinase (like mTOR), inhibiting RUVBL1/2 simultaneously collapses the assembly of multiple oncogenic drivers (mTOR, ATR, Myc-cofactors).

-

Mechanism of Action: Compounds like CB-6644 bind the ATPase pocket of RUVBL1/2.

-

Phenotype:

-

S-Phase Arrest: Due to failure in assembling DNA replication factors.

-

Replication Catastrophe: Accumulation of DNA damage due to lack of ATR/ATM assembly.

-

Apoptosis: Specifically in high-replication stress environments (e.g., NSCLC, Neuroblastoma).

-

References

-

RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer. Source: Cell Chemical Biology (2020)

-

Structure and Assembly of the Human R2TP Chaperone Complex. Source: Nature Communications (2018)

-

The Multiple Functions of the PAQosome: An R2TP- and URI1 Prefoldin-Based Chaperone Complex. Source: Advances in Experimental Medicine and Biology (2018)

-

Regulation of RUVBL1-RUVBL2 AAA-ATPases by the Nonsense-Mediated mRNA Decay Factor DHX34. Source: eLife (2020)

-

Targeting the RUVBL1/2-mTOR Axis in Cancer. Source: Science Translational Medicine (2015)

Sources

- 1. RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RUVBL1–RUVBL2 AAA-ATPase: a versatile scaffold for multiple complexes and functions – Nanobiocancer [nanobiocancer.es]

- 3. Regulation of RUVBL1-RUVBL2 AAA-ATPases by the nonsense-mediated mRNA decay factor DHX34, as evidenced by Cryo-EM | eLife [elifesciences.org]

- 4. R2TP/PAQosome as a promising chemotherapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Multiple Functions of the PAQosome: An R2TP- and URI1 Prefoldin-Based Chaperone Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Hsp90-R2TP in Macromolecular Complex Assembly and Stabilization [mdpi.com]

Technical Guide: Understanding Replication Catastrophe Induced by ATPase Inhibitors

Executive Summary

Replication catastrophe is not merely elevated replication stress; it is a distinct, lethal cellular state defined by the global exhaustion of the Replication Protein A (RPA) pool .[1] While standard replication stress activates the ATR-CHK1 checkpoint to stabilize forks, "catastrophe" occurs when the burden of single-stranded DNA (ssDNA) exceeds the cell's available RPA supply.[2][3]

Inhibitors of chromatin-associated ATPases—most notably VCP/p97 (e.g., CB-5083) and Cdc7 —are potent inducers of this state. Unlike topoisomerase poisons that directly break DNA, ATPase inhibitors often function by trapping protein complexes on chromatin. This creates physical roadblocks to the replisome, forcing helicase-polymerase uncoupling and rapid ssDNA accumulation.

This guide details the mechanistic transition from stress to catastrophe and provides validated protocols for detecting this specific phenotype in drug discovery workflows.

Part 1: The Mechanistic Cascade

From Protein Trapping to RPA Exhaustion

The transition from manageable stress to irreversible catastrophe follows a deterministic logic. The primary driver in this context is the inhibition of the VCP/p97 ATPase , a molecular segregase responsible for extracting ubiquitylated proteins from chromatin.

-

The ATPase Blockade: VCP/p97 normally extracts the CMG helicase and other factors (like Ku70/80) from chromatin to resolve collisions or terminate replication. Inhibition (e.g., via CB-5083) traps these bulky, poly-ubiquitylated complexes on the DNA.

-

Replisome Uncoupling: An active replication fork hits these protein roadblocks. The replicative helicase (MCM2-7) continues unwinding DNA, but the DNA polymerases stall at the barrier.

-

ssDNA Generation: This "uncoupling" generates long stretches of exposed ssDNA behind the helicase.

-

RPA Sequestration: RPA binds this ssDNA to protect it.

-

The Threshold of Catastrophe: When the amount of ssDNA exceeds the nuclear pool of RPA, the remaining ssDNA is left unprotected.

-

Lethal Collapse: Unprotected ssDNA is attacked by nucleases, causing massive, genome-wide double-strand breaks (DSBs) and cell death.

Visualization: The Catastrophe Pathway

Figure 1: The causal chain from ATPase inhibition to replication catastrophe.[2][3][4] Note the critical threshold at RPA exhaustion.

Part 2: Diagnostic Biomarkers

To distinguish replication catastrophe from general DNA damage, you must measure specific markers in a quantitative relationship.

| Biomarker | Phenotype in "Stress" | Phenotype in "Catastrophe" | Detection Method |

| Chromatin-Bound RPA | Increased foci | Saturated/Pan-nuclear | QIBC (Pre-extraction) |

| ssDNA | Localized foci | Massive accumulation | Native BrdU/IdU staining |

| Foci at breaks | Pan-nuclear hyper-intensity | Immunofluorescence | |

| Ub-Proteins on Chromatin | Low/Transient | High/Persistent | Chromatin Fractionation WB |

Part 3: Experimental Workflows

Protocol A: Quantitative Image-Based Cytometry (QIBC)

Purpose: To quantify the "RPA Threshold" and identify the exact population of cells undergoing catastrophe. This is the gold standard method established by Toledo et al. (2013).

The Critical Step: You must perform pre-extraction (detergent wash) before fixation. This removes soluble RPA, ensuring you only image RPA bound to ssDNA.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells (e.g., U2OS, HeLa) on coverslips or in 96-well imaging plates (e.g., PerkinElmer CellCarrier).

-

Pulse Labeling:

-

Add 10

M EdU for 20 minutes prior to harvest to mark S-phase cells.

-

-

Drug Treatment: Treat with ATPase inhibitor (e.g., 1-5

M CB-5083) for 4–6 hours. -

Pre-Extraction (CRITICAL):

-

Wash cells once with PBS.

-

Incubate exactly 5 minutes on ice with CSK Buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 0.5% Triton X-100 ).

-

Note: This strips the soluble nuclear pool. Only chromatin-bound proteins remain.

-

-

Fixation:

-

Gently remove CSK buffer.

-

Add 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.

-

-

Staining:

-

Permeabilize (if EdU click chemistry requires it, though CSK usually suffices).

-

Stain for RPA32 (mouse mAb) and

-H2AX (rabbit pAb). -

Perform EdU Click chemistry (Alexa 647).

-

Counterstain with DAPI (1

g/mL).

-

-

Imaging & Analysis:

-

Acquire images (20x or 40x objective).

-

Data Output: Plot Total DAPI Intensity (X-axis) vs. Mean RPA Intensity (Y-axis).

-

Catastrophe Signature: You will see a distinct population of S-phase cells with "super-physiological" RPA levels that correlate with maximal

-H2AX signal.

-

Visualization: QIBC Workflow

Figure 2: The QIBC workflow.[4][5][6] The pre-extraction step (Red) is the most critical determinant of assay success.

Protocol B: Chromatin Fractionation Assay

Purpose: To validate the mechanism of ATPase inhibition (i.e., protein trapping). If the inhibitor works, you should see accumulation of poly-ubiquitylated proteins in the chromatin fraction.

Step-by-Step Methodology:

-

Harvest: Collect

cells per condition. Wash with PBS. -

Cytosolic/Nucleoplasmic Extraction:

-

Resuspend pellet in Buffer A (10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl2, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100, Protease/Phosphatase Inhibitors).

-

Incubate 5 min on ice.

-

Centrifuge 1,300 x g for 4 min at 4°C.

-

Supernatant = Soluble Fraction (S1).

-

-

Nuclear Wash:

-

Resuspend pellet in Buffer A (without Triton) to wash. Centrifuge and discard supernatant.

-

-

Chromatin Solubilization:

-

Resuspend the pellet (Chromatin) in Buffer B (3 mM EDTA, 0.2 mM EGTA, 1 mM DTT).

-

Incubate 30 min on ice (swelling).

-

Sonicate (e.g., Bioruptor: 10 cycles, 30s ON/30s OFF) to shear DNA and release bound proteins.

-

-

Analysis:

-

Run S1 and Chromatin fractions on SDS-PAGE.

-

Blot Targets:

-

VCP/p97: To see recruitment.

-

Ubiquitin (FK2 clone): Expect massive smear in chromatin fraction under VCP inhibition.

-

Histone H3: Loading control for chromatin.

-

Tubulin/GAPDH: Loading control for soluble.

-

-

Part 4: Implications for Drug Development

When screening ATPase inhibitors, distinguishing "cytostatic stress" from "cytotoxic catastrophe" is vital for therapeutic indexing.

-

Screening Strategy: Use the QIBC protocol in a 384-well format.

-

Hit Definition: Compounds that shift the S-phase population above the "RPA Exhaustion Threshold" (defined as

above the mean RPA intensity of Hydroxyurea-treated controls). -

Synergy: ATPase inhibitors are highly synergistic with agents that increase replication stress (e.g., Gemcitabine, ATR inhibitors). The combination lowers the threshold for RPA exhaustion.

References

-

Toledo, L. I., et al. (2013). ATR prohibits replication catastrophe by preventing global exhaustion of RPA.[3][7] Cell, 155(5), 1088-1103. [Link]

-

Anderson, D. J., et al. (2015). Targeting the AAA ATPase p97 as a Discovery Approach for First-in-Class Anti-Cancer Therapies. Cancer Cell, 28(5), 653-665. [Link]

-

Besse, A., et al. (2023). Protocol for automated multivariate quantitative-image-based cytometry analysis by fluorescence microscopy of asynchronous adherent cells.[5][6] STAR Protocols, 4(3), 102540. [Link]

-

Moreno, S. P., et al. (2014). Polyubiquitylation drives replisome disassembly at the termination of DNA replication.[8] Science, 346(6208), 477-481. [Link]

-

Gillotin, S. (2018). Isolation of Chromatin-bound Proteins from Subcellular Fractions for Biochemical Analysis. Bio-protocol, 8(19), e3042. [Link]

Sources

- 1. ATR Prohibits Replication Catastrophe by Preventing Global Exhaustion of RPA – University of Copenhagen [cpr.ku.dk]

- 2. eatris.cz [eatris.cz]

- 3. researchgate.net [researchgate.net]

- 4. QIBC – Encyclopedia of Biological Methods [rwu.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for automated multivariate quantitative-image-based cytometry analysis by fluorescence microscopy of asynchronous adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATR prohibits replication catastrophe by preventing global exhaustion of RPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p97/VCP inhibition causes excessive MRE11-dependent DNA end resection promoting cell killing after ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: In Vitro RUVBL1/2 ATPase Activity Assay

<_>

Abstract

This document provides a comprehensive guide for measuring the in vitro ATPase activity of the RUVBL1/2 complex, a critical player in numerous cellular processes and a promising target for therapeutic development. We detail a robust and sensitive protocol based on the malachite green colorimetric assay, which quantifies the inorganic phosphate (Pi) released during ATP hydrolysis. This application note is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the scientific rationale behind key steps, data interpretation guidelines, and troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Significance of RUVBL1/2 ATPase Activity

RUVBL1 (RuvB-like 1) and RUVBL2 (RuvB-like 2) are highly conserved and essential AAA+ (ATPases Associated with diverse cellular Activities) proteins that form a hetero-hexameric or dodecameric complex.[1][2] This complex is a core component of several large macromolecular machines involved in a vast array of fundamental cellular processes, including chromatin remodeling, DNA damage repair, transcriptional regulation, and the assembly of ribonucleoprotein complexes.[3][4]

The energy derived from ATP hydrolysis is fundamental to the function of the RUVBL1/2 complex, driving conformational changes that are essential for its role as a molecular chaperone and scaffolding protein.[4][5] The ATPase activity of RUVBL1/2 is not merely a housekeeping function; it is intricately regulated and essential for specific cellular outcomes. For instance, inhibition of its ATPase activity can lead to S-phase arrest in the cell cycle and has been shown to be critical for the viability of cancer cells, making it an attractive target for anticancer drug development.[6][7]

Given its central role in cellular physiology and disease, the ability to accurately measure the ATPase activity of the RUVBL1/2 complex in a controlled in vitro setting is paramount. Such assays are indispensable for:

-

Basic Research: Elucidating the fundamental enzymatic properties of the RUVBL1/2 complex.

-

Drug Discovery: Screening for and characterizing small molecule inhibitors or activators.[8][9]

-

Structure-Function Studies: Assessing the impact of mutations on enzymatic activity.

This guide provides a detailed protocol for a malachite green-based assay, a sensitive and widely used method for measuring ATPase activity by detecting the release of inorganic phosphate.[10]

Principle of the Assay

The protocol described herein relies on the colorimetric detection of inorganic phosphate (Pi), a direct product of the ATP hydrolysis reaction catalyzed by the RUVBL1/2 complex (ATP → ADP + Pi). The malachite green assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions.[10] The intensity of the resulting green color, which can be measured spectrophotometrically at a wavelength between 600-640 nm, is directly proportional to the amount of Pi released. This allows for the quantitative determination of RUVBL1/2 ATPase activity.

Materials and Reagents

Equipment

-

Microplate reader capable of measuring absorbance at 620-640 nm.

-

Incubator or water bath set to 37°C.

-

Multichannel pipette.

-

Low-binding 96-well or 384-well clear flat-bottom plates.

-

Standard laboratory equipment (vortex, centrifuges, etc.).

Reagents

-

Purified Recombinant RUVBL1/2 Complex: The quality and purity of the enzyme are critical for a successful assay. It is recommended to use a highly purified and stable preparation of the hetero-hexameric RUVBL1/2 complex. Expression and purification can be performed using established protocols, often involving co-expression in E. coli followed by affinity and size-exclusion chromatography.[11][12]

-

ATP (Adenosine 5'-triphosphate): High-purity, molecular biology grade. Prepare a concentrated stock solution (e.g., 100 mM) in nuclease-free water and store at -20°C.

-

ATPase Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT. Filter-sterilize and store at 4°C. Rationale: This buffer composition provides a stable pH environment and the necessary ions (Mg²⁺ is a critical cofactor for ATPases) to support optimal RUVBL1/2 activity.

-

Malachite Green Reagent: Can be prepared in-house or purchased as a kit. A typical formulation involves mixing solutions of malachite green hydrochloride, ammonium molybdate, and a stabilizing agent like Tween-20 in an acidic solution (e.g., sulfuric acid).[13] Caution: Malachite green is corrosive and should be handled with appropriate personal protective equipment (PPE).

-

Phosphate Standard (e.g., KH₂PO₄): For generating a standard curve. Prepare a 1 M stock solution and create a series of dilutions in the ATPase Assay Buffer.

-

Stop Solution (Optional but Recommended): 34% (w/v) Sodium Citrate. This can be used to quench the enzymatic reaction at specific time points.

-